molecular formula C13H12O2 B1219363 1-(4-Methoxy-1-naphthyl)ethanone CAS No. 24764-66-7

1-(4-Methoxy-1-naphthyl)ethanone

Cat. No. B1219363
CAS RN: 24764-66-7
M. Wt: 200.23 g/mol
InChI Key: RSBOFKOICCVYNF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(4-Methoxy-1-naphthyl)ethanone and its derivatives involves several chemical reactions, including the oxidation of 2-naphthols, Michael addition, and reduction processes. A novel method for synthesizing derivatives like 1-(4-methoxy phenyl)-2-((5-(1-(naphthalen-1-yloxy) ethyl) -[1,3,4]-oxadiazol-2-yl) sulfanyl) ethanone has been developed, which demonstrates the versatility of this compound in organic synthesis (Shruthi et al., 2019).

Molecular Structure Analysis

The molecular structure of 1-(4-Methoxy-1-naphthyl)ethanone derivatives has been characterized using techniques like FTIR, UV-Visible, and XRD analyses. These studies provide valuable insights into the crystalline structure, confirming the monoclinic crystal system and space group P21/a, and revealing transparency in the visible region, which indicates potential applications in materials science (Shruthi et al., 2019).

Chemical Reactions and Properties

1-(4-Methoxy-1-naphthyl)ethanone participates in various chemical reactions, highlighting its reactivity and potential for creating diverse chemical structures. Its ability to undergo reactions like the Pd-catalyzed ethynylation and the formation of 4-arylthio-1,2-naphthoquinones showcases its versatility in synthetic organic chemistry (Hiyama et al., 1990).

Physical Properties Analysis

The physical properties of 1-(4-Methoxy-1-naphthyl)ethanone derivatives, such as thermal stability and transparency across the visible spectrum, have been extensively studied. These properties are critical for applications in material science and engineering, where stability under thermal conditions and optical properties are essential (Shruthi et al., 2019).

Scientific Research Applications

Enantioselective Electrocarboxylation

1-(4-Methoxy-1-naphthyl)ethanone has been used in the enantioselective electrocarboxylation of aromatic ketones with CO2. This process is catalyzed by cinchona alkaloids and results in the formation of optically active 2-hydroxy-2-arylpropionic acids. This application highlights its potential in asymmetric synthesis and organic chemistry (Chen et al., 2014).

Synthesis of Aza-BODIPYs

The compound has been used as a starting material in the synthesis of aza-BODIPYs bearing naphthyl groups. This process significantly affects the photophysical properties of the resulting compounds, which may be used in photonics and materials science (Jiang et al., 2015).

Optical and Thermal Properties

Research has been conducted on a novel heterocyclic compound involving 1-(4-methoxy-1-naphthyl)ethanone. The study includes synthesis, characterization, and analysis of optical and thermal properties, indicating potential applications in materials science (Shruthi et al., 2019).

Photoinitiator for Polymerization

1-(4-Methoxy-1-naphthyl)ethanone-derived compounds have been synthesized and characterized as photoinitiators for free radical polymerization. This indicates its potential application in polymer chemistry and material processing (Dereli et al., 2020).

Conformational Analysis

The compound has been used in the conformational analysis of related compounds, providing insights into their molecular structure and stability. This is important in the field of molecular modeling and drug design (Matsumoto et al., 2007).

Fluorescent Sensor for Calcium Cations

A derivative of 1-(4-Methoxy-1-naphthyl)ethanone has been used in the development of a fluorescent sensor for Ca2+ cations. This demonstrates its application in analytical chemistry and biosensing technologies (Zakharko et al., 2020).

Safety And Hazards

According to the safety data sheet, precautions should be taken to avoid dust formation, inhalation of mist, gas or vapors, and contact with skin and eyes. In case of accidental ingestion or contact, immediate medical attention is required .

Future Directions

As “1-(4-Methoxy-1-naphthyl)ethanone” is used for research and development purposes , future directions could include further exploration of its synthesis, reactivity, and potential applications in various fields of chemistry and materials science.

properties

IUPAC Name

1-(4-methoxynaphthalen-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c1-9(14)10-7-8-13(15-2)12-6-4-3-5-11(10)12/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBOFKOICCVYNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C2=CC=CC=C21)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40290463
Record name 1-(4-methoxy-1-naphthyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40290463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxy-1-naphthyl)ethanone

CAS RN

24764-66-7
Record name 24764-66-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68821
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-methoxy-1-naphthyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40290463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
BL Chen, ZY Tu, HW Zhu, WW Sun, H Wang, JX Lu - Electrochimica Acta, 2014 - Elsevier
The enantioselective electrocarboxylation of pro-chiral aromatic ketones (2-acetonaphthone, 1-(6-methoxy-2-naphthyl)ethanone, 1-(4-methoxy-1-naphthyl)ethanone) with atmospheric …
Number of citations: 53 www.sciencedirect.com
F Yan, JF Bai, Y Li - The Chemical Transformations of C1 …, 2022 - Wiley Online Library
Chirality is an important property of matter, and molecular chirality has applications in chemistry, biology, and materials sciences. The prevalence and utility of chiral molecules in …
Number of citations: 0 onlinelibrary.wiley.com

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